4-(2-Methylbenzyl)-1,4-diazepan-5-one
Description
Chemical Identification and Nomenclature of 4-(2-Methylbenzyl)-1,4-diazepan-5-one
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is 1-(2-methylbenzyl)-1,4-diazepan-5-one , reflecting its seven-membered diazepane ring (containing two nitrogen atoms) with a ketone group at position 5 and a 2-methylbenzyl substituent at position 1. The structural formula (Figure 1) consists of a diazepanone core fused to a 2-methylbenzyl group.
The diazepanone ring adopts a boat-like conformation due to torsional strain minimization, with the ketone oxygen at position 5 contributing to polarity. The 2-methylbenzyl group introduces steric bulk and aromatic character, influencing the compound’s reactivity and solubility.
Structural Formula
$$ \text{C}{13}\text{H}{18}\text{N}_2\text{O} $$
CAS Registry Number and Molecular Weight
The compound is registered under CAS No. 1220036-06-5 . Its molecular weight is 218.30 g/mol , calculated from the formula $$\text{C}{13}\text{H}{18}\text{N}_2\text{O}$$. Exact mass measurements confirm this value, with a deviation of <0.001% in high-resolution mass spectrometry.
| Property | Value |
|---|---|
| CAS Registry Number | 1220036-06-5 |
| Molecular Formula | $$\text{C}{13}\text{H}{18}\text{N}_2\text{O}$$ |
| Molecular Weight | 218.30 g/mol |
SMILES Notation and Isomeric Considerations
The SMILES notation for this compound is O=C1N(CC2=CC=CC=C2C)CCNCC1 , which encodes the diazepanone backbone (O=C1N...CCNCC1) and the 2-methylbenzyl substituent (CC2=CC=CC=C2C).
Isomeric possibilities are limited due to the absence of chiral centers or double bonds in the diazepanone ring. However, tautomerism may occur between the ketone and enol forms under specific pH conditions, though the keto form dominates in neutral environments.
Comparative Analysis of Related Diazepanone Derivatives
This compound belongs to a broader class of diazepanones with diverse pharmacological and synthetic applications. Key derivatives include:
4-(3-Fluorobenzyl)-1,4-diazepan-5-one (CAS 879050-48-3)
- Structural Difference : Fluorine substitution at the benzyl group’s meta position.
- Impact : Enhances electronegativity and metabolic stability compared to the methyl-substituted analog.
1-(2-Chloro-6-fluoro-3-methylbenzyl)-2-methyl-1,4-diazepan-5-one (EVT-4384830)
- Structural Difference : Chloro and fluoro substituents on the benzyl ring, plus a methyl group on the diazepanone nitrogen.
- Application : Intermediate in synthesizing dual orexin receptor antagonists (e.g., MK-4305).
4-(4-Methylbenzyl)-1,4-diazepan-5-one (CAS 1220038-69-6)
- Structural Difference : Methyl group at the benzyl ring’s para position.
- Property Comparison : Reduced steric hindrance compared to the ortho-substituted derivative, favoring higher crystallinity.
| Derivative | Substituent | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| This compound | 2-methylbenzyl | 218.30 | Ortho-substitution increases steric bulk |
| 4-(3-Fluorobenzyl)-1,4-diazepan-5-one | 3-fluorobenzyl | 222.26 | Enhanced polarity and stability |
| 4-(4-Methylbenzyl)-1,4-diazepan-5-one | 4-methylbenzyl | 218.30 | Higher symmetry improves crystallinity |
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZYFKTWMFSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
- Substrate : 1,4-diazepan-5-one.
- Aldehyde : 2-Methylbenzaldehyde (o-tolualdehyde).
- Conditions :
- Catalyst : Sodium triacetoxyborohydride (NaBH(OAc)₃).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Room temperature.
- Yield : ~70–85%.
- Dissolve 1,4-diazepan-5-one (1 equiv) and o-tolualdehyde (1.1 equiv) in DCM.
- Add NaBH(OAc)₃ (1.5 equiv) and stir at RT for 12–24 hours.
- Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.
Alkylation
- Reagent : 2-Methylbenzyl chloride.
- Base : K₂CO₃ or DIPEA.
- Solvent : DMF or THF.
- Microwave Acceleration : 90-second irradiation improves regioselectivity (N-4 vs. N-1).
Optimization and Catalytic Efficiency
| Parameter | Conventional (CF₃COOH) | Heteropolyacid (HPA) | Microwaves |
|---|---|---|---|
| Reaction Time | 6–8 hours | 2–4 hours | 90 seconds |
| Yield | 60–75% | 85–95% | 70–80% |
| Regioselectivity | Moderate | High | High |
- HPAs like H₅PMo₁₀V₂O₄₀ outperform conventional acids in yield and reaction time.
- Microwave conditions favor N-4 alkylation due to rapid anion generation.
Characterization Data
- ¹H NMR (400 MHz, DMSO):
- δ 7.26–7.08 (m, 4H, aromatic), 3.66–3.53 (m, 4H, diazepane), 2.73 (m, 1H, CH₂), 2.31 (s, 3H, CH₃).
- LC-MS : [M + H]⁺ = 240.13.
Alternative Routes
- Boc-Protected Intermediates : Use tert-butyl 1,4-diazepane-1-carboxylate for selective deprotection post-functionalization.
- Chalcone Condensation : React o-phenylenediamine with α,β-unsaturated ketones (e.g., chalcone) in ethanol/piperidine, though this method is less direct for 2-methylbenzyl derivatives.
Industrial-Scale Considerations
- Catalyst Recycling : HPAs are reusable for up to 10 cycles without significant activity loss.
- Solvent Choice : Ethanol or DMF balances cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-Methylbenzyl)-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the interactions of diazepane derivatives with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzyl)-1,4-diazepan-5-one depends on its specific interactions with molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The diazepane ring and the 2-methylbenzyl group contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs differ in substituents on the benzyl group or diazepane ring. These modifications influence electronic, steric, and pharmacokinetic properties:
Table 1: Structural and Physicochemical Comparison
- Electronic Effects : Methoxy groups are electron-donating, which may enhance π-π stacking in protein binding compared to methyl groups .
- Pharmacokinetics : Bulky substituents like diphenyl groups (e.g., 3-methyl-2,7-diphenyl derivative) improve docking scores but may reduce solubility .
Crystallographic and Hydrogen Bonding Patterns
- Dimer Formation : N-H···O hydrogen bonds in 1,4-diazepan-5-ones (e.g., t-3,t-6-dimethyl derivatives) stabilize dimers, critical for crystal packing . The 2-methylbenzyl group may disrupt such interactions compared to unsubstituted benzyl derivatives .
- Puckering Analysis: The diazepane ring adopts non-planar conformations; substituents like 2-methylbenzyl may influence puckering parameters (e.g., Cremer-Pople coordinates) .
Biological Activity
4-(2-Methylbenzyl)-1,4-diazepan-5-one is a diazepane derivative that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique structure, has been studied for various biological activities, including its interactions with neurokinin receptors and its potential therapeutic applications in treating neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O. The presence of the 2-methyl group on the benzyl ring is significant as it influences the compound's chemical reactivity and biological activity. This structural feature can enhance binding affinity to certain molecular targets compared to other diazepane derivatives.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of neurokinin-1 (NK-1) receptors, which are implicated in various physiological processes including pain perception, inflammation, and mood regulation. The modulation of NK-1 receptors can have therapeutic implications for conditions such as anxiety, depression, and inflammatory diseases .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that similar diazepane derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess these properties.
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Its role as a neurokinin receptor antagonist positions it as a candidate for treating CNS disorders such as anxiety and depression. The antagonism of NK-1 receptors can alleviate symptoms associated with these conditions by modulating neurotransmitter release and neuronal excitability .
Case Studies
Several studies have highlighted the therapeutic potential of diazepane derivatives:
- Neurokinin Receptor Antagonism : A study demonstrated that compounds similar to this compound effectively blocked NK-1 receptors in animal models, leading to reduced anxiety-like behavior .
- Antimicrobial Activity : In vitro assays revealed that related diazepane compounds inhibited bacterial growth, indicating a broad spectrum of antimicrobial activity. Further research is needed to quantify this effect specifically for this compound.
- Inflammatory Response Modulation : Research has shown that diazepane derivatives can modulate inflammatory responses in models of rheumatoid arthritis and asthma by affecting neurokinin signaling pathways .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methylbenzyl)-1,4-diazepan-5-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of 2-methylbenzylamine derivatives with diazepanone precursors. Key steps include:
- Reagents : 2-Methylbenzylamine (precursor listed in ) reacts with phosgene or equivalent carbonyl sources (e.g., triphosgene) under reflux in solvents like dichloromethane or ethanol .
- Catalysts : Palladium on carbon or acid catalysts (e.g., HCl) facilitate ring closure and salt formation .
- Optimization : Microwave-assisted synthesis () reduces reaction time, while continuous flow reactors improve yield and purity ().
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Programs like SHELXL () refine crystal structures, resolving bond lengths and angles. For example, related diazepanones show puckered seven-membered rings (amplitude ~0.5 Å, phase angles 10–20°) .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl (C=O) stretches near 1680 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies on structurally similar diazepanones reveal:
- Anticancer activity : IC₅₀ values against breast cancer (MCF-7) range from 18–57 μM ().
- Enzyme inhibition : Beta-secretase 1 (BACE-1) inhibition is observed, relevant to Alzheimer’s disease ().
- Assays : Flow cytometry (apoptosis) and Western blotting (protein expression) are standard methodologies .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in bioactivity data between in vitro and in vivo studies?
- Docking simulations : Use tools like AutoDock to predict binding affinities to targets (e.g., BACE-1). For example, fluorobenzyl derivatives show improved hydrophobic interactions vs. methylbenzyl analogs .
- Pharmacokinetic modeling : Predict ADMET properties (e.g., blood-brain barrier penetration) using SwissADME or ADMETLab .
- Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to validate target specificity .
Q. What strategies address challenges in crystallographic refinement for diazepanone derivatives?
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- SAR studies :
- Synthetic routes : Introduce heterocycles (e.g., pyridine) via Suzuki coupling to improve solubility ().
Methodological Recommendations
- Synthetic challenges : Optimize catalyst loading (5–10% Pd/C) and reaction time (12–24h) to avoid byproducts like open-chain amines .
- Data contradiction : Use molecular dynamics (MD) simulations to reconcile divergent enzymatic vs. cellular activity .
- Crystallization : Co-crystallize with co-solvents (e.g., DMSO) to improve crystal quality for X-ray studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
